4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
Description
4-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a benzamide derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a chlorobenzamide moiety. The compound’s structure integrates a methyl group on the benzamide nitrogen and a chlorinated aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-10-11(8-16-18)9-17(2)14(19)12-4-6-13(15)7-5-12/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLIQCWLMRAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the benzamide core: The pyrazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Amidation
The amide bond formation is critical in synthesizing the target compound. For example, coupling of pyrazolopyrimidine intermediates with benzoic acid derivatives under HATU-mediated conditions yields the final product. This reaction typically occurs in polar aprotic solvents like N,N-dimethylformamide (DMF) .
Reaction Example :
Pyrazolopyrimidine intermediate + 5-chloro-2-(methylsulfonamido)benzoic acid → Target compound (via HATU coupling)
Substitution Reactions
The chlorine atom on the benzamide ring can undergo nucleophilic aromatic substitution under specific conditions, though this reactivity may be influenced by steric and electronic factors. For instance, in related pyrazolo[1,5-a]pyrimidine derivatives, substitution reactions with alkyl halides or amines are reported .
Deprotection and Functionalization
Boc-protected intermediates are deprotected using acidic conditions (e.g., TFA) to generate the free amine, which can then undergo further alkylation or acylation .
Nucleophilic Addition to β-Ketonitriles
The addition of acetonitrile anions to β-ketonitriles forms intermediates that react with hydrazine to yield aminopyrazoles. This step is foundational for constructing the pyrazole core .
Mechanism :
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Nucleophilic Attack : Acetonitrile anion attacks the carbonyl carbon of the β-ketonitrile.
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Cyclization : Hydrazine induces cyclization to form the pyrazole ring.
Amidation via HATU Coupling
HATU facilitates the activation of carboxylic acids, enabling efficient coupling with amines. The reaction proceeds via a mixed anhydride intermediate, followed by amide bond formation .
Reagents and Conditions
Structural and Conformational Insights
Crystallographic data from related compounds reveal that substituents on the pyrazole ring and benzamide moiety influence reactivity. For example, substitutions that optimize dihedral angles between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond enhance biological activity . This suggests that conformational flexibility plays a role in reaction pathways.
Biological Activity Correlation
While not directly related to chemical reactivity, the compound’s structural features (e.g., chlorine substitution, amide group) are linked to its pharmacological properties. For instance, analogous compounds exhibit antiviral activity by modulating dihedral angles to interact with molecular targets . This underscores the importance of precise structural control in synthesis.
Challenges and Considerations
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Steric Hindrance : Bulkier substituents on the pyrazole ring may hinder nucleophilic aromatic substitution.
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Solvent Selection : Polar aprotic solvents (e.g., DMF) are critical for efficient amidation and coupling reactions.
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Stability : Labile functional groups (e.g., Boc-protected amines) require careful handling during deprotection steps.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Additionally, it has shown promise in anti-inflammatory research, where it may inhibit specific pathways involved in inflammation.
2. Organic Synthesis:
- In synthetic chemistry, 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it easily to create derivatives with enhanced properties .
3. Agricultural Chemistry:
- Preliminary studies indicate potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests it could be effective in controlling pests while minimizing environmental impact.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of pyrazole compounds, including this compound, demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties revealed that the compound inhibits the NF-kB signaling pathway, which is crucial in regulating immune responses. This inhibition was linked to reduced production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Chlorine Position : The 4-chloro substituent on the benzamide ring is conserved across many analogs (e.g., 3a, 3b, tebufenpyrad) and is likely critical for bioactivity or binding interactions.
- Alkyl vs. Aryl Groups : Ethyl substituents (target compound) may enhance lipophilicity compared to methyl (3a) or phenyl (3c) groups, impacting pharmacokinetics.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) could alter reactivity or stability, whereas electron-donating groups (e.g., methyl in ) might increase metabolic resistance .
Biological Activity
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide, identified by its CAS number 515177-72-7, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClN3O, with a molecular weight of 277.75 g/mol. The compound features a chlorobenzamide structure linked to an ethyl-substituted pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 g/mol |
| Boiling Point | 463.2 ± 35.0 °C |
| Density | 1.19 ± 0.1 g/cm³ |
| pKa | 1.94 ± 0.10 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes by mimicking natural substrates, which disrupts essential biochemical processes necessary for cell function and proliferation.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including this specific compound, exhibit antitumor properties through the inhibition of kinases involved in cancer cell signaling pathways. For instance, studies have shown that similar benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in various cancer models .
Antimicrobial Properties
Preliminary investigations into the antimicrobial potential of this compound suggest that it may possess activity against various bacterial strains. The presence of the pyrazole ring is often associated with enhanced antimicrobial efficacy due to its ability to interfere with microbial metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A study focused on the synthesis and evaluation of related benzamide compounds demonstrated that modifications in the pyrazole structure significantly influenced their potency against cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited varying degrees of inhibition on tumor growth in vitro .
- In Vivo Studies : Animal model studies have shown that compounds related to this compound can lead to significant tumor regression when administered at specific dosages, highlighting its potential as an anticancer agent .
- Safety and Toxicology : Toxicological assessments are critical for understanding the safety profile of this compound. Early studies indicate that while it exhibits biological activity, further investigation is needed to establish a comprehensive safety profile in clinical settings .
Q & A
Q. What crystallographic polymorphs exist, and how do they affect physicochemical properties?
- Methodology :
- Polymorph Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD. Compare melting points and dissolution rates .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π) to explain stability differences between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
